molecular formula C22H26O11 B569431 6-O-p-Hydroxybenzoylaucubin CAS No. 1016987-87-3

6-O-p-Hydroxybenzoylaucubin

Cat. No. B569431
CAS RN: 1016987-87-3
M. Wt: 466.439
InChI Key: JZWZFNOVWZEQMF-QNAXTHAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-O-p-Hydroxybenzoylaucubin is a type of iridoid . It is a high-purity natural product that is often used for reference standards, pharmacological research, and as an inhibitor . It is sourced from the fruits of Crescentia cujete .


Molecular Structure Analysis

The molecular formula of 6-O-p-Hydroxybenzoylaucubin is C22H26O11 . Its molecular weight is 466.4 g/mol .


Physical And Chemical Properties Analysis

6-O-p-Hydroxybenzoylaucubin is a powder . It is soluble in various solvents including DMSO, Pyridine, Methanol, Ethanol, etc .

properties

IUPAC Name

[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWZFNOVWZEQMF-QNAXTHAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91885091

Q & A

Q1: What other iridoids were found alongside 6-O-p-hydroxybenzoylaucubin in the Crescentia cujete fruits?

A1: The research paper [] describes the isolation of four new 11-nor-iridoids from Crescentia cujete fruits:

    Q2: How was the structure of 6-O-p-hydroxybenzoylaucubin determined?

    A2: The researchers used spectroscopic analysis to elucidate the structure of 6-O-p-hydroxybenzoylaucubin and the other isolated compounds []. While the paper does not delve into specific details for each compound, this type of analysis generally includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide information about the compound's molecular weight, functional groups, and connectivity of atoms, ultimately allowing for the determination of its structure.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.